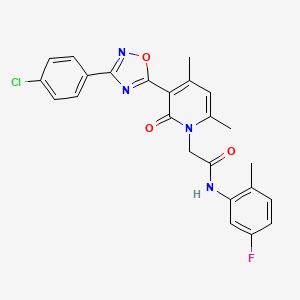

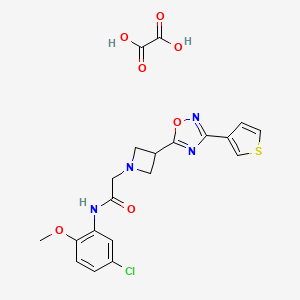

![molecular formula C14H8ClF3N2O2S B2650999 1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 2061249-01-0](/img/structure/B2650999.png)

1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains a trifluoromethyl group (-CF3), which is often used in pharmaceutical and materials chemistry .

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactions

A study by Padwa, Sheehan, and Straub (1999) introduced a method for synthesizing highly substituted 2(1H)-pyridones using 1-(Benzenesulfonyl-diazoacetyl)-pyrrolidin-2-one, showcasing the compound's role in generating complex molecular structures with potential biological activities Padwa, Sheehan, & Straub, 1999.

Novel Compound Classes

Gao and Lam (2008) documented the synthesis of new compound classes, triazolo[4,5-b]pyridin-5-ones, and pyrrolo[3,4-b]pyridin-2-ones, from 5-benzenesulfonyl-3,4-dihydro-1H-pyridin-2-one derivatives, highlighting the versatility of the core structure in creating diverse chemical entities Gao & Lam, 2008.

Glycosyl Triflate Formation

Crich and Smith (2001) demonstrated the efficacy of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride in converting thioglycosides to glycosyl triflates, a crucial step in glycosidic linkage formation. This research underscores the compound's utility in carbohydrate chemistry Crich & Smith, 2001.

Carbonic Anhydrase Inhibitors

A study by Balandis et al. (2020) synthesized chlorinated pyrrolidinone-bearing benzenesulfonamides as inhibitors of human carbonic anhydrases, which are involved in various physiological processes including respiration and acid-base balance. This highlights the potential of derivatives of the compound in developing new therapeutic agents Balandis et al., 2020.

Conductive Properties of Polymers

The synthesis of star-shaped pyrrole-fused tetrathiafulvalene oligomers by Takase et al. (2011) and their examination for redox, self-assembling, and conductive properties demonstrate the compound's relevance in materials science, particularly in the development of conductive polymers Takase et al., 2011.

Anticancer and Antimalarial Activities

Taslimi et al. (2020) explored 1-arylsuphonylpyrazole derivatives for their anticancer effects, offering insights into the compound's applicability in medicinal chemistry to develop novel anticancer agents Taslimi et al., 2020. Similarly, Silva et al. (2016) synthesized pyrazolopyridine-sulfonamide derivatives with activity against Plasmodium falciparum, indicating the potential in antimalarial drug development Silva et al., 2016.

Safety and Hazards

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O2S/c15-12-8-20(23(21,22)10-4-2-1-3-5-10)13-11(12)6-9(7-19-13)14(16,17)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNINOJFYFHGNKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2650918.png)

![N-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2650920.png)

![N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2650924.png)

![1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2650932.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2650934.png)

![N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2650936.png)

![Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2650937.png)